3,6-Dichloro-4-methylpyridazine

Catalog No.
S704562
CAS No.
19064-64-3
M.F
C5H4Cl2N2
M. Wt
163 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dichloro-4-methylpyridazine

CAS Number

19064-64-3

Product Name

3,6-Dichloro-4-methylpyridazine

IUPAC Name

3,6-dichloro-4-methylpyridazine

Molecular Formula

C5H4Cl2N2

Molecular Weight

163 g/mol

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3

InChI Key

ROYHWGZNGMXQEU-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1Cl)Cl

Canonical SMILES

CC1=CC(=NN=C1Cl)Cl

3,6-Dichloro-4-methylpyridazine is a chemical compound with the molecular formula C5_5H4_4Cl2_2N2_2 and the CAS number 19064-64-3. It appears as a white to orange to green powder or crystal, with a melting point range of 85.0 to 89.0 °C and a minimum purity of 98.0% as determined by gas chromatography . This compound is classified under pyridazine derivatives, characterized by the presence of two chlorine atoms at the 3 and 6 positions, and a methyl group at the 4 position of the pyridazine ring.

3,6-Dichloro-4-methylpyridazine exhibits a variety of chemical reactivity due to its halogen substituents. It can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or alcohols. For instance, reactions with pyrrolylmagnesium bromide yield substituted products like 3-chloro-6-(2-pyrrolyl)pyridazine . Additionally, it can react with α-diketones and o-quinones in the presence of phosphorus compounds, leading to further functionalization .

The biological activity of 3,6-Dichloro-4-methylpyridazine has been explored in various studies. While specific pharmacological effects are not extensively documented in available literature, compounds in this class often exhibit antimicrobial and antifungal properties due to their ability to interfere with cellular processes. The structural characteristics suggest potential applications in developing agrochemicals or pharmaceuticals targeting specific biological pathways.

Several methods have been described for synthesizing 3,6-Dichloro-4-methylpyridazine:

  • Chlorination of Pyridazine: Starting from pyridazine, chlorination can be performed using chlorine gas or other chlorinating agents under controlled conditions.
  • Reactions with Alkyl Halides: The compound can also be synthesized through reactions involving alkyl halides and pyridazine derivatives.
  • Utilization of Diketones: As previously mentioned, reaction with α-diketones in the presence of phosphorus compounds can yield this compound .

These methods highlight the compound's versatility in synthetic chemistry.

3,6-Dichloro-4-methylpyridazine has potential applications across various fields:

  • Agriculture: Due to its possible antimicrobial properties, it may be utilized in developing pesticides or herbicides.
  • Pharmaceuticals: Its structure suggests potential efficacy in drug development targeting specific diseases or conditions.
  • Chemical Research: It serves as an intermediate in organic synthesis and material science.

Several compounds share structural similarities with 3,6-Dichloro-4-methylpyridazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
3,6-DichloropyridazineSimilar dichlorination at positions 3 and 6Lacks methyl group at position 4
4-MethylpyridazineMethyl group at position 4No chlorine substituents
2,5-DichloropyridineDichlorination at positions 2 and 5Different positions for chlorine
4-Chloro-3-methylpyridazineChlorine at position 4Different substitution pattern

The unique combination of two chlorine atoms and a methyl group at specific positions gives 3,6-Dichloro-4-methylpyridazine distinct chemical properties and potential applications that differentiate it from these similar compounds.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19064-64-3

Wikipedia

3,6-Dichloro-4-methylpyridazine

Dates

Modify: 2023-08-15

Explore Compound Types